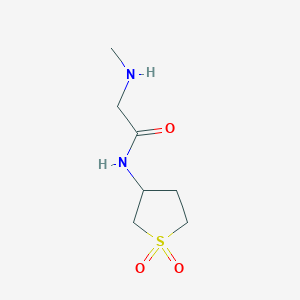

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-8-4-7(10)9-6-2-3-13(11,12)5-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSMBPLUWLLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide typically involves the reaction of thiolane derivatives with appropriate amine and acetamide precursors. One common method involves the reaction of 3-thiolane-1,1-dioxide with methylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) and acetamide moiety serve as nucleophilic sites. Key reactions include:

a. Alkylation/Acylation

The secondary amine reacts with electrophiles under mild conditions. For example:

*Theoretical yield based on analogous reactions in .

b. Ring-Opening Reactions

The thiolane sulfone ring exhibits limited reactivity due to its stability, but under strong nucleophilic conditions (e.g., piperidine), partial ring opening may occur, releasing SO₂ and forming linear thioether intermediates .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Salt Formation

The methylamino group readily forms salts with acids, enhancing solubility:

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | Crystallization aid | |

| H₂SO₄ | MeOH, RT | Sulfate salt | Stabilization |

Oxidation and Reduction

While the sulfone group is typically redox-inert, the methylaminoacetamide chain participates in selective transformations:

| Reaction Type | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, Fe²⁺ catalyst | N-Oxide derivative | Enhanced polarity | |

| Reduction | LiAlH₄, THF, 0°C | 2-(Methylamino)ethanol analog | Amide-to-amine conversion |

Complexation and Coordination

The compound’s sulfur and nitrogen atoms can act as ligands in metal complexes:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Cu(II) chloride | MeOH, RT | Octahedral Cu(II)-sulfone complex | Moderate stability | |

| Fe(III) nitrate | H₂O, 60°C | Fe(III)-amide coordination polymer | pH-dependent |

Theoretical Insights

Density Functional Theory (DFT) studies ( ,) reveal:

-

Electrophilicity : The acetamide carbonyl carbon has a partial positive charge (MEP: +0.32 e), making it susceptible to nucleophilic attack.

-

NBO Analysis : Strong hyperconjugation between the sulfone’s lone pairs and σ*(C-S) orbitals stabilizes the thiolane ring.

-

NCI Plots : Non-covalent interactions dominate in crystal packing, favoring salt formation .

Stability and Reactivity Trends

Scientific Research Applications

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dioxo and acetamide groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall biological activity.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

- Structure: Features a 4-chlorophenoxy group at the α-carbon instead of methylamino.

- Properties: The bulky, lipophilic 4-chlorophenoxy group likely reduces aqueous solubility compared to the methylamino substituent in the target compound.

2-Chloro-N-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide

- Structure : Contains a chloro group at the α-carbon and a cyclohexyl group on the acetamide nitrogen.

- Cyclohexyl adds steric bulk, which may hinder binding to shallow receptor pockets.

- Applications : Used as a research chemical, possibly in enzyme inhibition studies or as a synthetic intermediate .

Variations in the Heterocyclic Core

Benzothiazole Derivatives (EP3 348 550A1)

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides.

- Structure : Replaces the dioxothiolan ring with a trifluoromethylbenzothiazole group.

- Properties : The benzothiazole core enhances π-π stacking interactions in biological targets. Trifluoromethyl groups improve metabolic stability and lipophilicity, favoring CNS penetration. These compounds are patented for undisclosed therapeutic uses, likely targeting kinases or GPCRs .

- Comparison : The target compound’s dioxothiolan may offer superior water solubility compared to benzothiazole derivatives but lacks the aromaticity for strong target binding.

Piperazinyl-Tricyclic Derivatives

- Example : N-[(1,1-Dioxothiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide.

- Structure : Incorporates a complex tricyclic system and piperazine linker.

- The dioxothiolan moiety here serves as a solubility-enhancing group .

- Comparison : The target compound’s simpler structure may improve synthetic accessibility and reduce off-target effects.

Functional Group Modifications

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Replaces the dioxothiolan with a cyano group and methylamino carbonyl.

- Limited toxicological data necessitate caution in therapeutic development .

- Comparison: The target compound’s dioxothiolan and methylamino groups likely reduce reactivity, improving safety profiles.

Pyridine Carboxamides

- Examples : N-(1,1-Dioxothiolan-3-yl)-5-fluoro-4-methylpyridine-2-carboxamide.

- Structure : Substitutes acetamide with pyridine carboxamide.

- Properties : Fluorine and methyl groups enhance metabolic stability and bioavailability. Pyridine’s aromaticity supports binding to hydrophobic enzyme pockets .

- Comparison: The target compound’s methylamino group may offer better hydrogen-bonding capacity than pyridine derivatives.

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The dioxothiolan moiety is versatile, enhancing solubility in analogs while enabling diverse bioactivity.

Therapeutic Potential: Benzothiazole and tricyclic derivatives highlight the acetamide scaffold’s applicability in CNS and oncology drug discovery, suggesting unexplored avenues for the target compound .

Safety Considerations: Cyano-containing analogs underscore the need for thorough toxicological profiling of the target compound .

Biological Activity

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide, also known as 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride, is a sulfur-containing organic compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₅ClN₂O₃S

- Molecular Weight : 242.72 g/mol

- CAS Number : 1170006-49-1

- Physical Form : White crystalline solid, soluble in water .

Research indicates that this compound interacts with various biological targets, influencing cell function and signal transduction pathways. Its dioxo thiolane structure is believed to enhance its reactivity and biological efficacy .

Antimicrobial Activity

Preliminary studies have demonstrated significant antimicrobial properties against various pathogens:

- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.

- Fungi : Shows activity against Candida albicans and Aspergillus niger.

The disk diffusion assay revealed that the compound exhibits a dose-dependent inhibition of microbial growth, suggesting its potential as a natural antimicrobial agent .

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to disrupt cellular homeostasis has been linked to its structural properties, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective properties. It has been studied for its effects on neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against clinical isolates of bacteria and fungi. Results showed a significant reduction in colony-forming units (CFUs) with increasing concentrations of the compound.

Microorganism Inhibition Zone (mm) E. coli 15 S. aureus 18 C. albicans 12 A. niger 14 -

Cytotoxicity Assay : The MTT assay was used to assess the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). The IC50 values indicated effective cytotoxicity at low micromolar concentrations.

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other compounds with similar functionalities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(1,1-dioxo-thiolan)acetic Acid | C₇H₁₃NO₄S | Contains amino group |

| Methyl 2-(1,1-dioxo-thiolane)acetate | C₇H₁₄O₄S | Ester derivative |

| 2-(Methylthio)-acetic Acid | C₆H₁₂O₂S | Contains thioether instead of thiolane |

The combination of the dioxo thiolane structure and methylamino group suggests that this compound may exhibit unique biological activities not seen in structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Reaction optimization should focus on temperature control (e.g., 273 K to prevent side reactions) and stoichiometric ratios of reactants . Post-synthesis purification via column chromatography (e.g., methylene chloride/methanol gradients) is critical, with Rf values monitored for consistency (e.g., Rf ≈ 0.3–0.34 in 9:1 methylene chloride/methanol) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Compare calculated vs. observed percentages of C, H, and N (e.g., deviations <1% indicate purity) .

- TLC : Monitor Rf values to track reaction progress and isolate intermediates.

- NMR/FTIR : Confirm the presence of the 1,1-dioxo-thiolane ring (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹) and methylamino group (N–H bending at ~1600 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 298 K is ideal for structural elucidation. Key parameters include:

- Hydrogen Bonding : N–H···O interactions (e.g., R₂²(10) dimer motifs) stabilize the lattice .

- Torsional Angles : Dihedral angles between the thiolane and acetamide moieties (e.g., 44.5°–77.5°) reveal conformational flexibility .

- Data-to-Parameter Ratio : Aim for ratios >13:1 to ensure refinement accuracy .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) for this compound be resolved in enzyme inhibition studies?

- Methodological Answer : Address discrepancies via:

- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and incubation times.

- Control Experiments : Include reference inhibitors (e.g., H-8 dihydrochloride for kinase assays) to calibrate activity .

- Kinetic Profiling : Measure binding affinity (Kd) and activation kinetics (kcat/Km) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets (e.g., protein channels)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonylurea receptors (SUR1) or ion channels .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

- ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity risks (e.g., logP <3 for optimal permeability) .

Application-Oriented Questions

Q. How can this compound be leveraged in material science for designing novel chemical scaffolds?

- Methodological Answer : Its sulfone and acetamide groups enable applications in:

- Polymer Modification : Incorporate into polyamide backbones via step-growth polymerization (e.g., 120°C in DMF with catalytic p-toluenesulfonic acid) .

- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) to synthesize MOFs with tunable porosity .

Q. What biochemical assays are most effective for studying its role in protein function modulation?

- Methodological Answer :

- Fluorescence Polarization : Track binding to fluorescently labeled proteins (e.g., FITC-labeled BSA).

- Circular Dichroism (CD) : Monitor conformational changes in α-helix/β-sheet content upon ligand binding .

- Western Blotting : Validate downstream signaling effects (e.g., phosphorylation status of ERK1/2 in cancer cells) .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies in elemental analysis (e.g., higher observed nitrogen content vs. calculated values)?

- Methodological Answer :

- Sample Contamination : Check for residual solvents (e.g., methanol) via ¹H NMR.

- Byproduct Formation : Analyze mother liquor via LC-MS to identify unreacted intermediates (e.g., methylamino precursors) .

- Combustion Efficiency : Recalibrate the elemental analyzer using acetanilide as a standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.